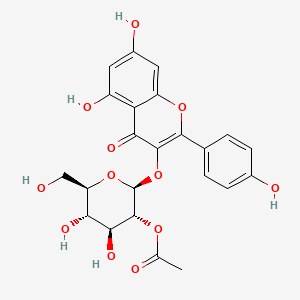

2''-Acetylastragalin

説明

Structure

3D Structure

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O12/c1-9(25)32-22-19(31)17(29)15(8-24)34-23(22)35-21-18(30)16-13(28)6-12(27)7-14(16)33-20(21)10-2-4-11(26)5-3-10/h2-7,15,17,19,22-24,26-29,31H,8H2,1H3/t15-,17-,19+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEQHAGXLGTSKL-OPCQMSRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(OC1OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501118356 | |

| Record name | 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206734-95-3 | |

| Record name | 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206734-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biogeographical Distribution

Primary Botanical Sources of 2''-Acetylastragalin

The natural occurrence of 2''-Acetylastragalin has been identified in a select number of plant species, belonging to distinct botanical families. The primary and most extensively documented source of this flavonoid glycoside is Delphinium staphisagria, a species within the Ranunculaceae family. researchgate.netresearchgate.netpedroluisperezdepaz.es Additionally, scientific literature indicates its presence in Astragalus membranaceus, a member of the Fabaceae family, where it has been isolated from the roots. chemfaces.netchemfaces.comalfachemic.com

The initial isolation and characterization of 2''-Acetylastragalin as a novel natural compound were the result of phytochemical analysis of Delphinium staphisagria. researchgate.netpedroluisperezdepaz.es Researchers conducted an ethanolic extraction of the plant's aerial parts, collected from Tenerife, which led to the identification of several flavonol glycosides. pedroluisperezdepaz.eschemfaces.com Through multiple chromatographic steps, 2''-Acetylastragalin was separated and identified as a new naturally occurring flavonoid. pedroluisperezdepaz.es

This pioneering research also documented the co-occurrence of 2''-Acetylastragalin with a variety of other flavonoids within the same plant extract. pedroluisperezdepaz.eschemfaces.com These findings highlight the complex phytochemical profile of Delphinium staphisagria.

Table 1: Flavonol Glycosides Isolated from the Aerial Parts of Delphinium staphisagria

| Compound Category | Specific Compounds Isolated |

| New Flavonol Glycosides | 2''-Acetylastragalin, 2''-acetylpaeonoside, Quercetin (B1663063) 3-O-(2-acetyl-β-glucopyranoside)-7-O-β-glucopyranoside, 2''-acetylpetiolaroside |

| Known Flavonol Glycosides | Astragalin (B1665802), Isoquercitrin, Paeonoside, Kaempferol (B1673270) 3-O-β-glucopyranoside-7-O-α-rhamnopyranoside, Petiolaroside, Rutin |

This table is based on findings from an ethanolic extract of Delphinium staphisagria from Tenerife. pedroluisperezdepaz.eschemfaces.com

Distribution within Plant Tissues and Organs

Current scientific data indicates that 2''-Acetylastragalin is not uniformly distributed throughout the source plants. In Delphinium staphisagria, the compound has been consistently isolated from the aerial parts , a botanical term that encompasses the stem, leaves, and flowers. researchgate.netresearchgate.netpedroluisperezdepaz.es Studies have also investigated the chemical constituents of D. staphisagria seeds, which are known to contain a significant fraction of diterpenoid alkaloids. researchgate.net

In contrast, the isolation of 2''-Acetylastragalin from Astragalus membranaceus has been specifically reported from the roots of the plant. chemfaces.netchemfaces.comalfachemic.com This differential accumulation in various plant organs suggests that the biosynthesis and storage of this compound may be tissue-specific, a common characteristic in plant secondary metabolism.

Related Plant Genera and Species Exhibiting Flavonoid Glycoside Production

The production of flavonoid glycosides is a widespread characteristic within the plant kingdom, and the family Ranunculaceae, to which Delphinium belongs, is particularly rich in these compounds. researchgate.netmdpi.com Several related genera are noted for their diverse profiles of flavonoid glycosides.

Aconitum : Various species within this genus, such as Aconitum napellus, are known to produce a range of flavonol glycosides. mdpi.comcabidigitallibrary.org

Consolida : The genus Consolida, exemplified by Consolida oliveriana, has been shown to contain flavonoid glycosides. researchgate.netcabidigitallibrary.org

Ranunculus : This large genus features numerous species, including R. arvensis, R. japonicus, and R. muricatus, which synthesize a variety of compounds, including flavonol glycosides based on quercetin and kaempferol. nih.govjst.go.jp

Thalictrum : Species in this genus are also recognized for producing a range of bioactive compounds, including flavonoids and their glycosides. sciencescholar.us

The presence of a diverse array of flavonoid glycosides across these and other genera within the Ranunculaceae family underscores a common biosynthetic heritage. researchgate.net These compounds play various roles in the plants, from pigmentation to defense. The specific structures, such as the acylated glycosides found in Delphinium, represent the unique chemical diversity that can arise within a single plant family. researchgate.net

Biosynthetic Pathways and Regulation of 2 Acetylastragalin

Overview of Flavonoid Biosynthesis Precursors

The journey to synthesizing 2''-Acetylastragalin starts with the convergence of two major metabolic pathways: the shikimate pathway and the acetate (B1210297) pathway. oup.comunivpm.it These pathways provide the basic carbon skeletons required for the construction of the core flavonoid structure.

The shikimate pathway is responsible for producing the aromatic amino acid phenylalanine, which serves as the precursor for the B-ring and the three-carbon bridge (C6-C3) of the flavonoid skeleton. univpm.itmdpi.com This pathway is a hallmark of plants and microorganisms, generating various aromatic compounds essential for their survival. sci-hub.se

Concurrently, the acetate pathway, also known as the polyketide pathway, provides the building blocks for the A-ring of the flavonoid. oup.comunivpm.itsci-hub.se This pathway utilizes acetyl-CoA, a central molecule in cellular metabolism, to generate the characteristic resorcinol (B1680541) or phloroglucinol (B13840) structure of the A-ring. oup.com

The condensation of precursors from these two pathways marks the entry point into the specific flavonoid biosynthetic route. One molecule of 4-coumaroyl-CoA, derived from phenylalanine via the phenylpropanoid pathway, combines with three molecules of malonyl-CoA from the acetate pathway. univpm.itencyclopedia.pub This key reaction is catalyzed by the enzyme chalcone (B49325) synthase (CHS), leading to the formation of naringenin (B18129) chalcone, the foundational precursor for a vast array of flavonoids. mdpi.comencyclopedia.pub

The acetate pathway plays a critical role in forming the A-ring of the flavonoid core structure. This process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. Three molecules of malonyl-CoA are then sequentially condensed with one molecule of p-coumaroyl-CoA, which is derived from the shikimate pathway. univpm.itencyclopedia.pub This condensation reaction is the cornerstone of flavonoid synthesis and is orchestrated by the enzyme chalcone synthase (CHS). univpm.it

The resulting intermediate, a tetraketide, undergoes intramolecular cyclization and aromatization to form the characteristic chalcone skeleton, which possesses the C6-C3-C6 framework. univpm.it Subsequently, the enzyme chalcone isomerase (CHI) catalyzes the stereospecific isomerization of the chalcone into a flavanone (B1672756), such as naringenin. mdpi.comencyclopedia.pub This flavanone then serves as a crucial branch-point intermediate for the biosynthesis of various classes of flavonoids, including the flavonols to which 2''-Acetylastragalin belongs.

Glycosylation Mechanisms Leading to Astragalin (B1665802)

The biosynthesis of astragalin (kaempferol-3-O-glucoside) from its aglycone precursor, kaempferol (B1673270), is a critical step that is mediated by the process of glycosylation. This biochemical modification involves the attachment of a sugar moiety, in this case, glucose, to the flavonoid backbone. Glycosylation significantly impacts the solubility, stability, and biological activity of flavonoids. acs.org

The formation of astragalin specifically requires the glycosylation of the hydroxyl group at the 3-position of the C-ring of kaempferol. acs.orgchemicalbook.com This regioselective attachment is a hallmark of the precision of enzymatic catalysis in plant secondary metabolism.

The enzymatic catalysts responsible for the glycosylation of flavonoids are UDP-dependent glycosyltransferases (UGTs). acs.orgchemicalbook.com These enzymes belong to a large and diverse family of proteins that facilitate the transfer of a glycosyl group from an activated nucleotide sugar donor, most commonly UDP-glucose, to a specific acceptor molecule. mdpi.comnih.gov

In the biosynthesis of astragalin, a specific UGT recognizes kaempferol as its substrate and catalyzes the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of the kaempferol molecule. acs.orgacs.org This reaction results in the formation of a β-glycosidic linkage and the release of UDP. Several UGTs with the ability to glycosylate flavonoids at the 3-OH position have been identified from various plant species, including Arabidopsis thaliana and Carthamus tinctorius. acs.orgacs.org For instance, AtUGT78D2 from Arabidopsis thaliana has been shown to efficiently catalyze the formation of astragalin. acs.org Similarly, CtUGT3 from safflower has been identified as a key enzyme in astragalin biosynthesis. acs.org The specificity of these enzymes ensures that the glycosylation occurs at the correct position on the flavonoid scaffold, leading to the production of astragalin.

Enzymatic Acetylation at the 2''-Position of the Glucoside Moiety

The final step in the biosynthesis of 2''-Acetylastragalin is the acylation of the astragalin molecule. This involves the addition of an acetyl group to the 2''-position of the glucose moiety attached to the kaempferol backbone. chemicalbook.comresearchgate.net This acylation is an enzymatic process that further modifies the chemical properties of the flavonoid glycoside.

Enzymatic acylation is often preferred over chemical methods as it is highly regioselective and occurs under mild conditions, avoiding the need for protecting and deprotecting the numerous hydroxyl groups present on the flavonoid and sugar structures. osti.govresearchgate.net

While the direct in-vivo enzymatic pathway for the 2''-acetylation of astragalin is not extensively detailed in the provided search results, the general principles of flavonoid acylation point towards the involvement of specific acyltransferases. These enzymes would utilize an activated acetyl donor, most likely acetyl-CoA, to transfer the acetyl group to the 2''-hydroxyl of the glucoside.

In vitro studies on flavonoid acylation have frequently employed lipases, such as lipase (B570770) B from Candida antarctica (CALB), to catalyze the transfer of acyl groups to flavonoid glycosides. osti.govthieme-connect.com Lipases are known for their ability to function in non-aqueous media and can accept a variety of substrates. thieme-connect.com Although lipases are primarily hydrolases, they can effectively catalyze esterification and transesterification reactions under specific conditions. osti.govthieme-connect.com For instance, studies have demonstrated the successful acylation of various flavonoid glycosides using lipases and different acyl donors. nih.govresearchgate.net While these are often in vitro or semi-synthetic systems, they provide a model for the type of enzymatic activity required for the in-vivo acetylation of astragalin. The specific plant-derived acyltransferase responsible for the 2''-O-acetylation of astragalin in nature would likely be a member of the BAHD acyltransferase superfamily, which is known to be involved in the acylation of a wide range of plant secondary metabolites.

Genetic and Molecular Regulation of 2''-Acetylastragalin Production

The production of 2''-Acetylastragalin is tightly regulated at the genetic and molecular level, ensuring that its synthesis occurs in the appropriate tissues, at the correct developmental stage, and in response to specific environmental cues. This regulation involves a complex interplay of transcription factors, epigenetic modifications, and signaling pathways.

The expression of the structural genes encoding the biosynthetic enzymes, from chalcone synthase to the specific UGTs and acyltransferases, is a key control point. researchgate.netnih.gov This expression is often coordinated by a complex of transcription factors, including members of the R2R3-MYB, bHLH, and WD40 protein families, which can bind to the promoter regions of the biosynthetic genes and activate their transcription. frontiersin.orgtaylorandfrancis.com

Environmental factors such as UV radiation and nutrient availability can also influence the production of flavonoids. sci-hub.se For instance, UV-B stress has been shown to upregulate the expression of genes involved in flavonoid biosynthesis as a protective mechanism in plants. nih.gov This response can be mediated by changes in the acetylation status of transcription factors and key biosynthetic enzymes. nih.gov

Furthermore, epigenetic mechanisms such as DNA methylation and histone modifications, including acetylation, play a crucial role in regulating the expression of flavonoid biosynthetic genes. researchgate.netfrontiersin.org Histone acetylation, for example, can alter chromatin structure, making the DNA more accessible for transcription and thereby enhancing the expression of genes involved in flavonoid synthesis. frontiersin.orgresearchgate.net These regulatory layers ensure that the production of 2''-Acetylastragalin is finely tuned to the physiological needs of the plant and its interaction with the environment.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of 2''-Acetylastragalin

| Enzyme | Abbreviation | Role in Biosynthesis |

| Acetyl-CoA Carboxylase | ACC | Catalyzes the formation of malonyl-CoA from acetyl-CoA. |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of phenylalanine to cinnamic acid. encyclopedia.pub |

| Cinnamate-4-Hydroxylase | C4H | Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid. univpm.it |

| 4-Coumaroyl:CoA Ligase | 4CL | Catalyzes the activation of p-coumaric acid to p-coumaroyl-CoA. univpm.it |

| Chalcone Synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. mdpi.comencyclopedia.pub |

| Chalcone Isomerase | CHI | Catalyzes the isomerization of naringenin chalcone to naringenin. mdpi.comencyclopedia.pub |

| Flavonol Synthase | FLS | Catalyzes the conversion of dihydrokaempferol (B1209521) to kaempferol. oup.com |

| UDP-Dependent Glycosyltransferase | UGT | Catalyzes the transfer of a glucose moiety to the 3-OH position of kaempferol to form astragalin. acs.orgchemicalbook.com |

| Acyltransferase | - | Catalyzes the transfer of an acetyl group to the 2''-position of the glucoside moiety of astragalin. |

Table 2: Precursors and Intermediates in the Biosynthesis of 2''-Acetylastragalin

| Compound | Role | Originating Pathway |

| Acetyl-CoA | Precursor | Central Metabolism |

| Malonyl-CoA | Precursor | Acetate Pathway |

| Phenylalanine | Precursor | Shikimate Pathway |

| p-Coumaroyl-CoA | Precursor | Phenylpropanoid Pathway |

| Naringenin Chalcone | Intermediate | Flavonoid Biosynthesis |

| Naringenin | Intermediate | Flavonoid Biosynthesis |

| Kaempferol | Aglycone Precursor | Flavonoid Biosynthesis |

| Astragalin | Glycosylated Intermediate | Flavonoid Biosynthesis |

Gene Expression and Enzyme Activity Modulation in Producing Organisms

The production of 2''-acetylastragalin and its precursors in plants is tightly regulated at the genetic level, often in response to environmental stimuli such as light. The enzymes responsible for the sequential modifications of the flavonoid backbone, primarily glycosyltransferases and acyltransferases, are key to this process.

Research into the biosynthesis of astragalin in safflower (Carthamus tinctorius) has provided significant insights into the enzymes involved. Through metabolomics and transcriptome analysis, a specific uridine (B1682114) diphosphate (B83284) glycosyltransferase (UGT), designated CtUGT3, was identified as the key enzyme responsible for the glycosylation of kaempferol to produce astragalin. acs.orgbiorxiv.org The expression of the CtUGT3 gene was shown to be correlated with the concentration of several flavonoid O-glycosides, indicating its central role in this biosynthetic pathway. biorxiv.org

In vitro enzyme assays have demonstrated that CtUGT3 can utilize various flavonoid substrates, but it is particularly effective in catalyzing the 3-O-glycosylation of flavonols like kaempferol. acs.org Site-directed mutagenesis studies have further identified specific amino acid residues (G15, T136, S276, and E384) as critical for the catalytic activity of CtUGT3. acs.org While the specific acetyltransferase responsible for converting astragalin to 2''-acetylastragalin has not been definitively characterized, it is understood that glycosylation and acylation are often coordinated final steps in the biosynthesis of plant secondary metabolites. acs.org The expression of these biosynthetic genes is generally controlled by a complex of transcription factors, including MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins, which regulate the plant's response to developmental and environmental cues. mdpi.com

| Substrate | Product | Relative Activity (%) |

|---|---|---|

| Kaempferol | Kaempferol 3-O-glucoside (Astragalin) | 100 |

| Quercetin (B1663063) | Quercetin 3-O-glucoside | 75.3 |

| Apigenin (B1666066) | Apigenin 7-O-glucoside | 21.2 |

| Naringenin | Naringenin 7-O-glucoside | 15.8 |

Biotransformation and Metabolic Engineering Approaches

The industrial production of complex phytochemicals like 2''-acetylastragalin is often limited by low yields from natural plant sources. To overcome this, metabolic engineering and biotransformation strategies using microbial hosts have emerged as a promising alternative. These approaches aim to reconstruct the biosynthetic pathway in a high-producing microorganism, such as Escherichia coli or yeast.

Utilization of Recombinant Strains for Enhanced Production

Significant progress has been made in the microbial production of astragalin, the direct precursor to 2''-acetylastragalin. nih.gov Researchers have successfully engineered E. coli to produce astragalin at high titers by introducing and optimizing the necessary biosynthetic genes.

A key study involved screening several UDP-dependent glycosyltransferases (UGTs) to find an efficient biocatalyst for converting kaempferol to astragalin. The UGT from Arabidopsis thaliana (AtUGT78D2) was identified as the most effective. nih.gov To further enhance production, the E. coli strain was engineered to improve the supply of the sugar donor, UDP-glucose. This was achieved by introducing genes for a sucrose (B13894) permease, a sucrose phosphorylase, and a uridylyltransferase, which created an efficient pathway for UDP-glucose synthesis from sucrose. nih.gov

Through optimization of the culture conditions and a fed-batch fermentation process, the engineered E. coli strain was able to produce up to 3.6 g/L of astragalin, representing a molar conversion of 91.9% from the kaempferol precursor. nih.gov

| Recombinant Strain/Modification | Key Engineering Step | Astragalin Titer (mg/L) |

|---|---|---|

| BL21-I | Expression of AtUGT78D2 for glycosylation | 285 |

| BL21-II | Reconstruction of UDP-glucose synthesis pathway | 570 |

| BL21-II (Optimized) | Optimization of conversion conditions | 1708 |

| BL21-II (Fed-batch) | Fed-batch fermentation | 3600 |

While the direct microbial production of 2''-acetylastragalin has not been reported, the successful high-level production of its precursor is a critical first step. The final acetylation reaction is a feasible addition to this system. Other metabolic engineering studies have successfully expressed acetyltransferase enzymes in E. coli for the production of different acetylated compounds, such as acetins from glycerol. rsc.org This demonstrates that the necessary catalytic machinery for acetylation can be functionally expressed in microbial hosts. Therefore, a viable strategy for the de novo biosynthesis of 2''-acetylastragalin would involve introducing a suitable O-acetyltransferase into the high-titer astragalin-producing E. coli strain.

Isolation, Purification, and Characterization Methodologies

Extraction Techniques for 2''-Acetylastragalin from Natural Sources

The initial step in obtaining 2''-Acetylastragalin involves its extraction from plant matrices. The choice of extraction method is critical as it influences the yield and purity of the final product. Both conventional and modern techniques are employed, each with distinct advantages and limitations.

Solvent-Based Extraction Approaches

Solvent extraction remains a fundamental and widely used technique for isolating flavonoids like 2''-Acetylastragalin from plant materials. This method relies on the principle of dissolving the target compound in a suitable solvent, thereby separating it from the solid plant matrix. The selection of the solvent is paramount and is based on the polarity of 2''-Acetylastragalin.

Commonly used solvents for the extraction of flavonoid glycosides include methanol (B129727), ethanol (B145695), acetone, and ethyl acetate (B1210297), often in combination with water. For acetylated flavonoid glycosides, which may exhibit slightly different solubility profiles compared to their non-acetylated counterparts, optimization of the solvent system is necessary. Maceration, percolation, and Soxhlet extraction are common solvent-based methods. For instance, air-dried and powdered plant material can be macerated with a solvent or a mixture of solvents at room temperature over an extended period. core.ac.uk Reflux extraction, which involves boiling the solvent with the plant material, can also be employed to enhance extraction efficiency, although care must be taken to prevent thermal degradation of the target compound. mdpi.com

Below is a table summarizing typical solvents and conditions used for the extraction of flavonoid glycosides from plant sources.

| Solvent System | Extraction Method | Temperature | Duration | Reference |

| 80% Methanol | Maceration | Room Temperature | 48-72 hours | rsc.org |

| 70% Ethanol | Reflux | 60-80°C | 3-4 hours | jocpr.com |

| Acetone:Water (7:3) | Maceration | Room Temperature | 24 hours | nih.gov |

| Ethyl Acetate | Soxhlet | Boiling Point | 6-8 hours | frontiersin.org |

Advanced Extraction Methods (e.g., Ultrasonic, Microwave-Assisted, Supercritical Fluid Extraction)

To overcome the limitations of conventional solvent extraction, such as long extraction times and large solvent consumption, several advanced extraction techniques have been developed. mdpi.com These methods often offer higher efficiency, reduced extraction times, and are more environmentally friendly.

Ultrasonic-Assisted Extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the cell structure, facilitating the release of intracellular compounds into the solvent. frontiersin.org Key parameters that influence UAE efficiency include ultrasonic power, frequency, extraction time, and temperature. ajgreenchem.com

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the plant matrix. scispace.com This rapid and selective heating can lead to the rupture of plant cells, enhancing the extraction of target compounds. semanticscholar.org MAE is known for its significantly shorter extraction times and reduced solvent usage compared to conventional methods. mdpi.com

Supercritical Fluid Extraction (SFE) is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. maxwellsci.com By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be tailored to selectively extract specific compounds. bohrium.com For polar compounds like flavonoid glycosides, a polar co-solvent such as ethanol or methanol is often added to the supercritical CO₂ to enhance extraction efficiency. nih.gov

The following table provides an overview of the operational parameters for these advanced extraction techniques as applied to flavonoids.

| Extraction Method | Key Parameters | Advantages | Disadvantages |

| Ultrasonic-Assisted Extraction (UAE) | Power, Frequency, Time, Temperature | Reduced extraction time, Lower solvent consumption | Potential for free radical formation at high intensity |

| Microwave-Assisted Extraction (MAE) | Microwave Power, Time, Temperature, Solvent | High efficiency, Rapid extraction | Not suitable for thermolabile compounds without temperature control |

| Supercritical Fluid Extraction (SFE) | Pressure, Temperature, Co-solvent | Environmentally friendly, High selectivity | High initial equipment cost |

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a purification step is essential to isolate 2''-Acetylastragalin. Chromatographic techniques are the most powerful and widely used methods for the purification of natural products.

High-Speed Countercurrent Chromatography (HSCCC) Applications

High-Speed Countercurrent Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix, thereby avoiding irreversible adsorption of the sample. mdpi.com This technique is particularly well-suited for the separation and purification of natural products, including flavonoids. nih.gov The separation is based on the differential partitioning of the solutes between two immiscible liquid phases.

The selection of a suitable two-phase solvent system is critical for a successful HSCCC separation. nih.gov A common approach for flavonoid glycosides involves solvent systems composed of ethyl acetate, n-butanol, and water in various ratios. The flow rate of the mobile phase and the rotational speed of the centrifuge are also important parameters that affect the separation efficiency.

Resin-Based Separation Techniques

Macroporous resin chromatography is a widely used technique for the preliminary purification and enrichment of flavonoids from crude extracts. mdpi.com These resins are synthetic polymers with a porous structure and a large surface area, which allows for the adsorption of target compounds from the solution. The selection of the appropriate resin depends on the polarity of the target compound and the impurities to be removed. mdpi.com

The process typically involves passing the crude extract through a column packed with the selected resin. The flavonoids are adsorbed onto the resin, while more polar impurities, such as sugars and salts, pass through. The adsorbed flavonoids are then eluted with a suitable solvent, such as aqueous ethanol. orientjchem.org This step significantly increases the concentration of flavonoids in the extract, which can then be further purified by other chromatographic methods.

| Resin Type | Adsorption Mechanism | Elution Solvent | Application | Reference |

| AB-8 | Non-polar | 60% Ethanol | Purification of total flavonoids | mdpi.com |

| HPD100 | Moderately polar | 80% Ethanol | Enrichment of flavonoid glycosides | orientjchem.org |

| XAD-4 | Non-polar | Methanol:Ammonia:Water | Isolation of apigenin (B1666066) glycosides | shimadzu.com |

High-Performance Liquid Chromatography (HPLC) for Preparative Scale

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the final purification of compounds to a high degree of purity. metwarebio.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

For the purification of 2''-Acetylastragalin, a reversed-phase column (e.g., C18) is typically used. The mobile phase usually consists of a mixture of water (often acidified with formic acid or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile (B52724). core.ac.uk A gradient elution program, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation of the target compound from closely related impurities. The fractions containing the pure compound are collected, and the solvent is evaporated to yield the purified 2''-Acetylastragalin.

Advanced Analytical Techniques for Structural Elucidation (Excluding Basic Identification Data)

The elucidation of 2''-Acetylastragalin's structure goes beyond simple identification, requiring sophisticated analytical methods to detail the connectivity of atoms and the nature of chemical bonds within the molecule.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to establish the structure of 2''-Acetylastragalin.

The ¹H NMR spectrum provides information about the chemical environment of protons. In a related compound, kaempferol (B1673270) 3-O-[(2‴-O-acetyl-β-D-glucopyranosyl)-(1→4)-α-L-rhamnopyranoside], the acetyl group's methyl protons exhibit a characteristic singlet signal at approximately δH 2.22 (3H, s). nih.gov The proton at the C-2 position of the glucose unit, where the acetyl group is attached, is shifted downfield to around δH 4.69 (1H, m) due to the deshielding effect of the acetyl carbonyl group. nih.gov The remaining protons of the kaempferol and glucose moieties resonate in their expected regions, with the aromatic protons of the kaempferol aglycone appearing in the downfield region and the sugar protons in the more upfield region.

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms. The presence of the acetyl group is confirmed by signals for the carbonyl carbon at approximately δC 172.9 (s) and the methyl carbon at δC 21.6 (q). nih.gov The signals for the kaempferol aglycone and the glucose unit are assigned based on comparison with known data for similar flavonoid glycosides.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the connectivity. An HMBC experiment, for instance, would show a correlation between the acetyl carbonyl carbon (δC 172.9) and the proton at C-2 of the glucose (δH 4.69), definitively placing the acetyl group at this position. nih.gov

Table 1: Key ¹H and ¹³C NMR Chemical Shifts for the Acetyl and Adjacent Glucose Moiety in a Structurally Related Compound nih.gov

| Atom/Group | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| Acetyl-CH₃ | 2.22 (s) | 21.6 (q) |

| Acetyl-C=O | - | 172.9 (s) |

| Glucose H-2 | 4.69 (m) | - |

Data is for kaempferol 3-O-[(2‴-O-acetyl-β-D-glucopyranosyl)-(1→4)-α-L-rhamnopyranoside] and serves as a close approximation for 2''-Acetylastragalin.

Mass spectrometry is a critical technique for determining the molecular weight and formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of 2''-Acetylastragalin, allowing for the determination of its molecular formula, C₂₃H₂₂O₁₂.

In tandem mass spectrometry (MS/MS), the molecule is fragmented, and the masses of the resulting fragments are measured. For flavonoid glycosides like 2''-Acetylastragalin, a characteristic fragmentation pattern involves the cleavage of the glycosidic bond. This would result in the loss of the acetylated glucose moiety (205 Da) from the molecular ion, producing a fragment ion corresponding to the kaempferol aglycone at m/z 286. Further fragmentation of the kaempferol aglycone can also be observed, providing additional structural confirmation. The presence of a fragment ion corresponding to the acetylated sugar itself can also be detected.

Table 2: Expected Key Mass Spectrometry Fragments for 2''-Acetylastragalin

| Fragment | Description | Expected m/z |

| [M-H]⁻ | Molecular Ion | 490.11 |

| [Kaempferol-H]⁻ | Loss of acetylated glucose | 285.04 |

| [C₈H₉O₅]⁻ | Acetylated glucose fragment | 205.04 |

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic structure.

Infrared (IR) Spectroscopy: The IR spectrum of 2''-Acetylastragalin would display characteristic absorption bands corresponding to its various functional groups. A broad band in the region of 3400-3200 cm⁻¹ would indicate the presence of hydroxyl (-OH) groups on both the kaempferol and glucose moieties. A sharp, strong peak around 1735 cm⁻¹ would be indicative of the ester carbonyl (C=O) stretching of the acetyl group. The carbonyl group of the flavonoid's C-ring would absorb around 1660 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region, and C-O stretching vibrations would be observed in the 1200-1000 cm⁻¹ range.

Table 3: Expected Key Infrared Absorption Bands for 2''-Acetylastragalin

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3400-3200 (broad) |

| C=O (acetyl ester) | ~1735 (sharp, strong) |

| C=O (flavonoid) | ~1660 |

| C=C (aromatic) | 1600-1450 |

| C-O (ester, ether, alcohol) | 1200-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 2''-Acetylastragalin is characteristic of a kaempferol-type flavonoid. It would exhibit two major absorption bands. Band I, in the range of 340-385 nm, corresponds to the electronic transitions in the cinnamoyl system (B-ring and the C-ring's heterocyclic portion). Band II, in the range of 240-280 nm, is associated with the electronic transitions in the benzoyl system (A-ring). The exact positions of these maxima can be influenced by the solvent used and the substitution pattern of the flavonoid. The presence of the acetyl group on the sugar moiety is not expected to significantly alter the characteristic UV-Vis spectrum of the kaempferol glycoside core.

Table 4: Expected UV-Vis Absorption Maxima for 2''-Acetylastragalin

| Band | Wavelength Range (nm) | Associated Structural Feature |

| Band I | 340-385 | Cinnamoyl system (B-ring + C-ring) |

| Band II | 240-280 | Benzoyl system (A-ring) |

Pharmacological Activities and Molecular Mechanisms of Action

Anti-parasitic Activity of 2''-Acetylastragalin

Trypanocidal Effects (in vitro and in vivo animal models)

2''-Acetylastragalin, a flavonoid compound, has demonstrated notable trypanocidal activity, particularly against Trypanosoma cruzi, the parasite that causes Chagas disease. hopkinsmedicine.orgcanada.ca In vitro studies have revealed its effectiveness against different forms of the parasite. ebi.ac.uk

Research has shown that 2''-acetylastragalin exhibits inhibitory activity against the epimastigote, amastigote, and trypomastigote forms of T. cruzi. ebi.ac.uk In some cases, its anti-trypanosomal activity was found to be more potent than the reference drug, benznidazole, and it displayed lower toxicity. ebi.ac.uk One study reported an IC50 value of 6.5 μM for 2''-Acetylastragalin against Vero cells. medchemexpress.cn While comprehensive in vivo data is still being gathered, initial studies in mice have shown promising results consistent with the in vitro findings, with a significant reduction in parasitic load and no observed signs of toxicity. ebi.ac.uk

Table 1: In Vitro Trypanocidal Activity of 2''-Acetylastragalin

| Parameter | Organism/Cell Line | Result |

| Trypanocidal Activity | Trypanosoma cruzi (epimastigote, amastigote, trypomastigote) | Active, in some cases more potent than benznidazole |

| Cytotoxicity (IC50) | Vero cells | 6.5 µM medchemexpress.cn |

Mechanistic Investigations of Anti-parasitic Action (e.g., target identification, pathway disruption)

The mechanism by which 2''-acetylastragalin exerts its anti-parasitic effect appears to be multifactorial. Ultrastructural analysis through in vitro studies has indicated that the compound induces alterations at the mitochondrial level of the parasite. ebi.ac.uk This disruption of the mitochondria could lead to metabolic changes, potentially affecting enzymes involved in sugar metabolism within this organelle. ebi.ac.uk

Like other flavonoids, 2''-acetylastragalin may also target other essential parasite processes. Flavonoids, in general, have been shown to inhibit the growth of various protozoan parasites by targeting key enzymes and pathways necessary for their survival. researchgate.net For instance, some flavonoids are known to inhibit cysteine proteases, which are crucial for parasite replication and host-cell invasion. researchgate.net Another potential mechanism could be the disruption of the parasite's purine (B94841) salvage pathway, as parasites are often dependent on salvaging purines from their host. nih.gov Further research is needed to specifically identify the molecular targets of 2''-acetylastragalin in Trypanosoma cruzi.

Related Pharmacological Activities of Astragalin (B1665802) and Implications for 2''-Acetylastragalin Research

Astragalin, the parent glycoside of 2''-acetylastragalin, is a well-researched flavonoid with a broad spectrum of biological activities, including potent anti-inflammatory effects. scispace.comnih.gov Understanding the mechanisms of astragalin can provide valuable insights into the potential therapeutic properties of its acetylated derivative.

Anti-inflammatory Effects

A primary mechanism of astragalin's anti-inflammatory action is its ability to modulate key transcription factors that regulate the expression of pro-inflammatory genes. nih.gov Astragalin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a central mediator of inflammation. nih.govgutnliver.org It achieves this by preventing the degradation of IκBα, an inhibitory protein that keeps NF-κB inactive in the cytoplasm. nih.govgutnliver.org By inhibiting IκBα phosphorylation and degradation, astragalin prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of inflammatory genes. nih.govgutnliver.orgmdpi.com

Furthermore, astragalin has been found to inhibit the activation of STAT3 (Signal Transducer and Activator of Transcription 3). nih.gov It can reduce the phosphorylation of STAT3, which in turn inhibits the expression of pro-inflammatory mediators. nih.gov The modulation of the NF-κB and STAT3 signaling pathways appears to be a crucial aspect of astragalin's anti-inflammatory properties. nih.govfrontiersin.org

The inhibition of transcription factors like NF-κB and STAT3 by astragalin leads to the downregulation of numerous inflammatory mediators. frontiersin.org Astragalin has been consistently shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively. nih.govfrontiersin.orgmdpi.com

Moreover, astragalin significantly decreases the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). gutnliver.orgfrontiersin.orgmdpi.comsci-hub.se This broad inhibition of inflammatory mediators underscores the potent anti-inflammatory capacity of astragalin. scispace.com Given that 2''-acetylastragalin is a derivative of astragalin, it is plausible that it may also possess similar anti-inflammatory capabilities, a hypothesis that warrants further scientific investigation.

Table 2: Anti-inflammatory Mechanisms of Astragalin

| Target | Effect of Astragalin | Downstream Consequence |

| Transcription Factors | ||

| NF-κB | Inhibition of IκBα degradation and nuclear translocation nih.govgutnliver.orgmdpi.com | Decreased expression of pro-inflammatory genes nih.gov |

| STAT3 | Inhibition of phosphorylation nih.gov | Reduced expression of pro-inflammatory mediators nih.gov |

| Inflammatory Mediators | ||

| COX-2 | Decreased expression nih.govfrontiersin.orgmdpi.com | Reduced prostaglandin (B15479496) production |

| iNOS | Decreased expression nih.govfrontiersin.orgmdpi.com | Reduced nitric oxide production |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced production gutnliver.orgfrontiersin.orgmdpi.comsci-hub.se | Attenuation of inflammatory response |

Antioxidant Properties

The antioxidant activity of 2''-Acetylastragalin and its parent compound, astragalin, is a significant aspect of their pharmacological profile. biosynth.commdpi.com This activity is exerted through multiple mechanisms, including direct scavenging of harmful molecules and bolstering the body's own antioxidant defenses.

Mechanisms of Reactive Oxygen Species Scavenging

Reactive Oxygen Species (ROS) are highly reactive molecules generated during normal metabolic processes that can cause significant damage to cells if their levels become excessive. mdpi.comrsc.org These include superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide. mdpi.comnih.gov Flavonoids like astragalin can directly neutralize these harmful molecules. frontiersin.org This scavenging activity helps to mitigate oxidative stress and protect cells from damage. rsc.orgnih.gov For example, kaempferol (B1673270), the aglycone of astragalin, and its glycosides have been noted for their ability to act as potent scavengers of free radicals. frontiersin.org

Neuroprotective Potential

Research suggests that astragalin possesses neuroprotective properties, offering potential benefits in the context of neurological damage and disease. nih.govmdpi.comtjnpr.org Its mechanisms of action in the nervous system are often linked to its anti-inflammatory and antioxidant effects. nih.govmdpi.com

Studies have indicated that astragalin can mitigate neuroinflammation and neuronal damage. nih.govwsu.edu For instance, in models of ischemic brain injury, astragalin has been shown to reduce the severity of neurological impairment and decrease apoptosis (programmed cell death) in the hippocampus. wsu.edu Furthermore, astragalin has been observed to modulate signaling pathways involved in neuroinflammation, such as the NF-κB and MAPK pathways. frontiersin.orgnih.gov By suppressing these pathways, it can reduce the production of pro-inflammatory mediators in the brain. nih.gov The antioxidant properties of astragalin also play a crucial role in its neuroprotective effects by combating oxidative stress, a key contributor to neuronal cell death in various neurological conditions. mdpi.commdpi.com

Cardioprotective Effects

Evidence points towards the cardioprotective potential of astragalin, particularly in the context of myocardial ischemia/reperfusion (I/R) injury. nih.gov This type of injury occurs when blood flow is restored to a part of the heart after a period of ischemia, or lack of oxygen.

In a study using an isolated rat heart model of I/R injury, pretreatment with astragalin demonstrated significant protective effects. nih.gov The key findings from this research are summarized in the table below.

| Parameter | Effect of Astragalin Pretreatment | Mechanism of Action |

| Myocardial Function | Improved | Cardioprotective |

| Lactate Dehydrogenase (LDH) & Creatine Kinase (CK) | Decreased levels in coronary flow | Reduced myocardial damage |

| Superoxide Dismutase (SOD) Activity | Significantly increased | Enhanced antioxidant defense |

| Glutathione/Glutathione Disulfide (GSH/GSSG) Ratio | Significantly increased | Improved antioxidant capacity |

| Malondialdehyde (MDA) & Reactive Oxygen Species (ROS) | Decreased levels | Reduced oxidative stress |

| Tumor Necrosis Factor-α (TNF-α) & Interleukin-6 (IL-6) | Decreased levels | Anti-inflammatory effect |

| Infarct Size & Apoptosis Rate | Lowered | Reduced cell death and tissue damage |

| Bax Level | Significantly reduced | Anti-apoptotic |

| Bcl-2 Level | Increased | Pro-survival |

| Data derived from a study on isolated rat hearts subjected to ischemia/reperfusion injury. nih.gov |

These findings suggest that astragalin exerts its cardioprotective effects through a combination of antioxidative, anti-inflammatory, and anti-apoptotic activities. nih.gov

Anti-diabetic Applications

The potential of astragalin and related compounds in the management of diabetes has been an area of active investigation. nih.govopenaccessjournals.comnih.gov Research suggests that these compounds may influence glucose and lipid metabolism through various mechanisms. nih.govnih.gov

Studies on constituents of Astragalus membranaceus, a source of astragalin, have shown potential in attenuating diabetes mellitus and its complications. nih.gov These effects are generally attributed to the ability to lower blood glucose and lipid levels, as well as improve insulin (B600854) sensitivity. nih.govfrontiersin.org For example, total saponins (B1172615) from Astragalus have been shown to improve hepatic insulin resistance and modulate gut microbiota in diabetic models. frontiersin.org

The mechanisms underlying these anti-diabetic effects are multifaceted. Some saponins are thought to exert their effects by promoting insulin release from the pancreas. openaccessjournals.com Additionally, compounds from Astragalus have been shown to activate adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism. nih.govnih.gov Activation of AMPK can lead to increased glucose uptake in skeletal muscle and enhanced glycogen (B147801) synthesis in the liver, thereby helping to restore glucose homeostasis. nih.gov

| Compound/Extract | Investigated Effect | Potential Mechanism |

| Astragalus Polysaccharides (APS) | Alleviates glucose toxicity, improves insulin sensitivity | Activation of AMPK, increased hepatic glycogen synthesis, increased skeletal muscle glucose translocation nih.gov |

| Total Astragalus Saponins (TAS) | Ameliorates abnormal glucose and lipid metabolism, improves hepatic insulin resistance | Modulation of gut microbiota, increased expression of proteins in the insulin signaling pathway (IRS-1, PI3K, p-AKT) frontiersin.org |

| Saponin Fractions | Beneficial glycemic control | May exert a direct insulinotropic effect (stimulating insulin release) openaccessjournals.com |

| This table summarizes findings from various studies on components of Astragalus and their anti-diabetic properties. |

Anti-tumor Activity (Mechanistic studies in vitro and in vivo animal models)

Research specifically detailing the anti-tumor activities of 2''-Acetylastragalin through in vitro and in vivo mechanistic studies is currently limited in the available scientific literature. However, ongoing studies are beginning to explore its potential anti-cancer properties. biosynth.com To understand its potential, it is valuable to examine the anti-tumor activities of its parent compound, astragalin (kaempferol-3-O-glucoside), and the effects of acetylation on related flavonoids.

The aglycone of 2''-Acetylastragalin, kaempferol, has demonstrated anti-cancer effects across various cancer types by modulating mechanisms such as apoptosis, cell cycle progression, and angiogenesis. nih.govnih.gov Studies on astragalin have shown that it can inhibit the proliferation and migration of cancer cells and induce apoptosis. ijsit.commedchemexpress.com

Mechanistic Insights from Related Compounds:

Astragalin (Non-acetylated parent compound): In human colon cancer HCT116 cells, astragalin has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase. ijsit.com It also suppressed the migration of these cancer cells by inhibiting the expression of matrix metalloproteinases. ijsit.com Furthermore, astragalin has been found to enhance the susceptibility of lung cancer cells to tumor necrosis factor (TNF)-induced cell death by inhibiting the NF-κB pathway. nih.gov

Acetylated Flavonoids: Studies on other acetylated flavonoids, such as those of quercetin (B1663063), have shown that acetylation can enhance anti-proliferative effects in various cancer cell lines. mdpi.com This enhancement is often attributed to increased cellular uptake and stability of the acetylated form. mdpi.com For instance, the synthesis of new acetylated flavonoid glycosides has yielded compounds with potent inhibitory activity on the growth of human tumor cell lines, with some derivatives showing GI50 values below 8 μM. nih.gov

While direct evidence for 2''-Acetylastragalin is sparse, the known anti-tumor activities of astragalin and the generally enhanced efficacy observed with flavonoid acetylation suggest that 2''-Acetylastragalin may possess noteworthy anti-cancer potential, warranting further specific investigation.

Anti-fibrotic Activities

Direct scientific evidence from in vitro or in vivo studies focusing on the anti-fibrotic activities of 2''-Acetylastragalin is not currently available in published research. However, the broader family of compounds from which it originates, particularly those from the Astragalus genus, have been extensively studied for their anti-fibrotic effects.

Compounds such as astragaloside (B48827) IV and Astragalus polysaccharides, also derived from Astragalus species, have demonstrated significant anti-fibrotic properties in various preclinical models of cardiac, renal, and pulmonary fibrosis. nih.govfrontiersin.org The mechanisms underlying these effects are often linked to the inhibition of pro-fibrotic signaling pathways, reduction of extracellular matrix deposition, and anti-inflammatory actions. frontiersin.orgmdpi.com A review of the anti-fibrotic effects of Astragalus highlights the inhibition of transforming growth factor-beta 1 (TGF-β1)/Smads signaling pathway as a key mechanism. frontiersin.org

Given the established anti-fibrotic potential of other constituents of the Astragalus genus, it is plausible that 2''-Acetylastragalin may also exert similar activities. However, dedicated studies are required to investigate and confirm any direct anti-fibrotic effects and elucidate the specific molecular mechanisms of 2''-Acetylastragalin.

Structure-Activity Relationship Studies for Acetylated Flavonoid Glycosides

The relationship between the chemical structure of acetylated flavonoid glycosides and their biological activity is a critical area of study for enhancing their therapeutic potential.

Impact of Acetylation at the 2''-Position on Biological Efficacy

The acetylation of a flavonoid glycoside at the 2''-position of the sugar moiety can significantly influence its biological efficacy. While specific studies on 2''-Acetylastragalin are limited, research on analogous compounds provides valuable insights. Acetylation can alter the polarity of the molecule, which in turn can affect its solubility, membrane permeability, and interaction with molecular targets.

For instance, studies on other acetylated flavonoid glycosides have shown that the position and number of acetyl groups can impact their anti-inflammatory and antioxidant activities. In some cases, acetylation has been found to reduce certain biological activities compared to the parent non-acetylated compound. For example, a study on acetylated flavonoid glycosides from Centaurium spicatum indicated that acetylation reduced their complement-modulating properties. thieme-connect.com Conversely, other research has demonstrated that acetylation can enhance the anti-proliferative effects of flavonoids on cancer cells. mdpi.com The introduction of acetyl groups can also influence the compound's metabolic stability, potentially leading to a more sustained biological effect. nih.gov

Comparison with Non-Acetylated and Other Acetylated Derivatives

When comparing 2''-Acetylastragalin to its non-acetylated form, astragalin, and other acetylated derivatives, several differences in biological activity can be anticipated based on general principles of flavonoid structure-activity relationships.

Comparison with Astragalin (Non-Acetylated): The addition of an acetyl group to the sugar moiety of astragalin to form 2''-Acetylastragalin increases its lipophilicity. This change can potentially enhance its absorption across cell membranes, which may lead to increased intracellular concentrations and, consequently, greater biological activity. However, the acetyl group could also sterically hinder the interaction of the glycoside with its target, potentially reducing its efficacy. For example, while astragalin itself has demonstrated anti-tumor activities, the impact of the 2''-acetyl group on these specific activities has not been fully elucidated. ijsit.com

Comparison with Other Acetylated Derivatives: The position of acetylation on the sugar moiety is crucial. For example, studies on other flavonoids have shown that acetylation at different positions can lead to varying effects. A comparative analysis of acetylated flavonoids revealed that acetylation of kaempferol and quercetin enhanced their ability to inhibit tumor cell proliferation. mdpi.com Specifically, the 50% inhibitory concentration (IC50) for kaempferol derivatives was improved with acetylation. mdpi.com In another study, a newly synthesized flavonoid with an acetylated glucopyranosyl moiety was found to be the most potent compound in all tumor cell lines tested, highlighting the importance of the position of the sugar moiety and the presence of acetyl groups. nih.gov It was noted that acetylated compounds performed better than their phenolic analogues in certain bioassays. cambridge.org

The table below summarizes the comparative anti-proliferative effects of some flavonoids and their acetylated derivatives in HCT-116 human colon cancer cells, illustrating the variable impact of acetylation.

| Compound | IC50 (µM) in HCT-116 Cells | Fold Change with Acetylation | Reference |

| Kaempferol | 34.85 | mdpi.com | |

| 4Ac-K (Acetylated Kaempferol) | 28.53 | ~1.22-fold enhancement | mdpi.com |

| Quercetin | 23.45 | mdpi.com | |

| 5Ac-Q (Acetylated Quercetin) | 15.66 | ~1.50-fold enhancement | mdpi.com |

This data suggests that acetylation does not have a universally predictable effect and that the specific substitution pattern must be considered for each compound and biological activity. Therefore, while general trends can be observed, the specific biological profile of 2''-Acetylastragalin needs to be determined through direct experimental evaluation.

Synthetic and Semisynthetic Derivatization

Strategies for Total Synthesis of 2''-Acetylastragalin

A plausible synthetic route would likely involve:

Synthesis of the Kaempferol (B1673270) Aglycone: This can be achieved through various established methods, such as the Allan-Robinson reaction or the Auwers synthesis, which construct the chromone (B188151) core of the flavonoid.

Protection of Hydroxyl Groups: The multiple hydroxyl groups on the kaempferol aglycone would require a careful protection-deprotection strategy to ensure that glycosylation occurs at the desired 3-position.

Glycosylation: The protected kaempferol would then be glycosylated with a suitable glucose donor, which itself would have protecting groups on its hydroxyls, except for the anomeric position. A common method for this is the Koenigs-Knorr reaction or its modern variants.

Selective Acetylation: Following glycosylation, the protecting groups on the glucose moiety would be manipulated to allow for regioselective acetylation at the 2''-position. This is a challenging step that often requires enzymatic or chemoenzymatic methods to achieve high selectivity.

Deprotection: The final step would be the removal of all remaining protecting groups to yield 2''-acetylastragalin.

Given the challenges associated with regioselective manipulations, total synthesis is often less practical than semisynthesis from a readily available natural precursor.

Semisynthesis from Astragalin (B1665802)

The more common and efficient approach to obtaining 2''-acetylastragalin is through the semisynthesis from astragalin (kaempferol 3-O-glucoside). ebi.ac.uk This process hinges on the selective acetylation of the hydroxyl groups on the glucose unit of astragalin.

Achieving regioselectivity in the acetylation of polyhydroxylated molecules like astragalin is a significant chemical challenge. Chemical methods often lead to a mixture of products, making purification difficult and yields low. Consequently, enzymatic methods are preferred due to their high selectivity under mild reaction conditions. osti.gov

Enzymatic acylation, particularly using lipases, has emerged as a powerful tool for the regioselective modification of flavonoids. osti.govresearchgate.net The choice of enzyme and reaction conditions can direct the acetylation to specific positions on the sugar moiety.

Lipase-Catalyzed Acetylation: Lipases are widely used for the esterification of flavonoids. osti.gov Studies on glycosylated flavonoids have shown that the source of the lipase (B570770) can influence the site of acylation. For instance, lipase from Candida antarctica (often immobilized as Novozym 435) has been shown to acylate the hydroxyl groups of the sugar moiety. researchgate.netnih.gov In contrast, lipases from Pseudomonas cepacia may acylate hydroxyls on both the sugar and the aglycone ring. researchgate.net

For the synthesis of 2''-acetylastragalin, a lipase that selectively acetylates the 2''-hydroxyl group of the glucose part of astragalin would be ideal. This process avoids the need for complex protection and deprotection steps that are characteristic of chemical synthesis. osti.gov

Design and Synthesis of Novel Analogs and Derivatives

The design and synthesis of novel analogs of 2''-acetylastragalin can lead to compounds with improved biological activities. nih.gov This can involve modifications to the flavonoid backbone, the sugar moiety, or the acyl group.

Structural modifications are a key strategy to enhance the biological properties of flavonoids. Acylation, for example, can increase the lipophilicity of flavonoids, which may improve their ability to cross cell membranes and enhance their bioactivity. osti.govnih.gov

While specific studies on the modification of 2''-acetylastragalin are limited, general principles for flavonoid derivatization can be applied:

Varying the Acyl Group: Replacing the acetyl group with other acyl chains (e.g., longer chain fatty acids or aromatic acyl groups) could modulate the lipophilicity and biological activity of the resulting analog.

Modification of the Sugar Moiety: Altering the sugar unit or its substitution pattern could influence the compound's solubility and interaction with biological targets.

Modification of the Kaempferol Skeleton: Introducing or modifying substituents on the A and B rings of the kaempferol aglycone can have a significant impact on its electronic properties and biological function.

Chalcones are open-chain precursors to flavonoids and share a common biosynthetic origin. researchgate.netnovapublishers.com Both natural and synthetic chalcones and flavonoids are extensively studied for their wide range of pharmacological effects. novapublishers.comnih.govmdpi.com The synthesis of various chalcone (B49325) and flavone (B191248) analogs allows for the exploration of structure-activity relationships. mdpi.com For instance, the presence of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) on the aromatic rings of synthetic chalcones has been correlated with stronger anti-inflammatory potency. nih.gov

The structural relationship between flavonoids and chalcones makes them relevant for comparative studies. The 1,3-diaryl-2-propen-1-one backbone of chalcones offers a flexible scaffold that can be decorated with various substituents to mimic the substitution patterns of flavonoids like 2''-acetylastragalin. novapublishers.com By comparing the biological activities of these synthetic analogs, researchers can gain insights into the key structural features required for a desired therapeutic effect.

Analytical Quantification and Quality Control Methods

Quantitative Determination of 2''-Acetylastragalin in Complex Matrices

The determination of 2''-acetylastragalin content in intricate mixtures like plant extracts necessitates highly selective and sensitive analytical methods. nih.govnih.gov High-performance liquid chromatography (HPLC) and its advanced variations are the primary tools for this purpose. openaccessjournals.comresearchgate.net

High-performance liquid chromatography (HPLC) is a cornerstone technique for the quantitative analysis of 2''-acetylastragalin. openaccessjournals.com This method separates compounds in a liquid sample based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). specificpolymers.com For the analysis of flavonoids like 2''-acetylastragalin, reversed-phase columns, such as C18, are commonly employed. researchgate.net

Ultraviolet (UV) or photodiode array (PDA) detectors are frequently coupled with HPLC for the detection and quantification of 2''-acetylastragalin. researchgate.netspecificpolymers.com These detectors measure the absorbance of UV light by the analyte, which is proportional to its concentration. specificpolymers.com A significant advantage of PDA detectors is their ability to acquire the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment.

A typical HPLC method for 2''-acetylastragalin would involve:

Sample Preparation: Extraction of the compound from the plant matrix using a suitable solvent, followed by filtration to remove particulate matter. drawellanalytical.com

Chromatographic Separation: Injection of the extract into the HPLC system, where it is separated on a C18 column using a gradient elution of a mobile phase, often consisting of a mixture of acetonitrile (B52724) and water with a small amount of acid (like formic or trifluoroacetic acid) to improve peak shape. specificpolymers.comresearchgate.net

Detection and Quantification: Monitoring the column effluent at a specific wavelength (typically around 268 nm for flavonol glycosides) and quantifying the 2''-acetylastragalin peak by comparing its area to a calibration curve prepared from a certified reference standard. specificpolymers.com

For even greater sensitivity and specificity, ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) is an advanced and powerful technique. nih.gov UHPLC utilizes smaller particle-sized columns, resulting in faster analysis times and higher resolution compared to conventional HPLC. rsc.org

The Q-TOF-MS detector provides two critical pieces of information:

Mass-to-charge ratio (m/z): This allows for the precise determination of the molecular weight of the compound, confirming the identity of 2''-acetylastragalin.

Fragmentation pattern: The compound can be fragmented within the mass spectrometer, and the resulting pattern of fragment ions provides structural information, further verifying its identity.

This technique is particularly valuable for analyzing complex mixtures where co-eluting peaks might interfere with quantification using UV detection alone. nih.govnih.gov The high resolution and accuracy of Q-TOF-MS enable the confident identification and quantification of 2''-acetylastragalin even at low concentrations. nih.gov A study on Astragali Radix utilized UHPLC/Q-TOF-MS to tentatively annotate 196 compounds, including various flavonoids. researchgate.net

To ensure the reliability and suitability of any analytical method for its intended purpose, it must be thoroughly validated. pharmastate.academy Method validation is a process that confirms the analytical procedure is appropriate for its specific use. pharmastate.academy Key validation parameters for the quantification of 2''-acetylastragalin include:

Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of 2''-acetylastragalin that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. swgdrug.org

Linearity: This establishes the relationship between the concentration of 2''-acetylastragalin and the analytical response (e.g., peak area). europa.eu A linear relationship is typically demonstrated over a specific concentration range. europa.eu

Accuracy: This refers to the closeness of the measured value to the true value. europa.eu It is often assessed by performing recovery studies, where a known amount of pure 2''-acetylastragalin is added to a sample matrix and the percentage recovered is calculated. europa.eu

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmastate.academy It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). gtfch.org

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmastate.academy

Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, column temperature, and flow rate. pharmastate.academy

Table 1: Example of HPLC Method Validation Parameters for a Flavonoid Compound

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 3.0% | 1.5% |

| LOD (µg/mL) | Reportable | 0.1 |

| LOQ (µg/mL) | Reportable | 0.3 |

Standardization and Reference Material Development

Standardization is a critical process to ensure the consistency and quality of botanical products. nih.gov For products containing 2''-acetylastragalin, this involves establishing specifications for the raw material and the final extract. dattanibookagency.in A key component of standardization is the use of a well-characterized reference material.

A certified reference material (CRM) for 2''-acetylastragalin is a highly purified and authenticated sample with a precisely determined concentration and uncertainty. nih.govsigmaaldrich.com The development of a CRM involves:

Isolation and Purification: Isolating 2''-acetylastragalin from a natural source or through synthesis and purifying it to a high degree.

Structural Elucidation: Confirming the chemical structure using various spectroscopic techniques such as NMR, MS, and IR.

Purity Assessment: Determining the purity using multiple analytical methods to identify and quantify any impurities.

Value Assignment: Assigning a certified value for the concentration, typically through quantitative NMR (qNMR) or a mass balance approach.

Stability and Homogeneity Testing: Ensuring the material is stable under specified storage conditions and that the batch is homogeneous. nih.gov

This CRM serves as the primary standard for the calibration of analytical instruments and the validation of analytical methods. nih.gov It is essential for ensuring the accuracy and traceability of quantitative measurements of 2''-acetylastragalin in various samples. brammerstandard.com

Application in Phytochemical Profiling and Quality Assessment of Botanical Extracts

By quantifying 2''-acetylastragalin along with other key marker compounds, such as other flavonoids and saponins (B1172615), a comprehensive quality control program can be established. nih.gov This allows for:

Authentication: Verifying the identity of the botanical raw material and ensuring it has not been adulterated. ishs.org

Consistency: Monitoring the batch-to-batch consistency of the extract, which can be affected by factors such as plant genetics, growing conditions, harvest time, and processing methods. dntb.gov.uaresearchgate.net

Potency: Ensuring that the extract contains the desired concentration of active or marker compounds.

A study on Astragalus species highlighted the rich diversity of bioactive compounds, including flavonoids, which underscores the importance of detailed chemical analysis for quality control. nih.gov Another study on different production areas of Astragali Radix demonstrated that the content of major compounds could be used to differentiate samples, emphasizing the need for robust quality assessment methods. nih.gov

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Molecular Targets and Signaling Pathways

A critical avenue for future research is the comprehensive identification of molecular targets and signaling pathways modulated by 2''-Acetylastragalin. Research on its parent compound, astragalin (B1665802), has revealed interactions with a wide array of molecular targets, which serve as a logical starting point for investigations into its acetylated derivative. nih.govresearchgate.net Astragalin is known to regulate transcription factors, enzymes, protein kinases, and cytokines involved in inflammation and cellular stress responses. nih.govresearchgate.net

Future studies should aim to determine if 2''-Acetylastragalin interacts with these same targets and whether the presence of the acetyl group modifies binding affinity or specificity. Key pathways known to be modulated by astragalin, such as the Toll-like receptor 4 (TLR4)/NF-κB, nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, are prime candidates for investigation. mdpi.com A comparative analysis could reveal unique mechanistic actions of 2''-Acetylastragalin, potentially leading to more targeted therapeutic applications.

Table 1: Potential Molecular Targets for 2''-Acetylastragalin Based on Astragalin Research

| Target Category | Specific Examples | Potential Role in Cellular Processes |

|---|---|---|

| Transcription Factors | NF-κB, TNF-α, TGF-β1 | Inflammation, Immunity, Cell Proliferation |

| Enzymes | iNOS, COX-2, Prostaglandin (B15479496) E2 (PGE2), Matrix Metalloproteinases (MMPs) | Inflammation, Pain, Tissue Remodeling |

| Protein Kinases | JNK, MAPK, Akt, ERK, PI3K | Signal Transduction, Cell Survival, Apoptosis |

| Apoptotic Proteins | Bcl-2, Bax, Caspase-3, Cytochrome c | Programmed Cell Death |

| Inflammatory Cytokines | IL-1β, IL-6, IL-8, MCP-1 | Immune Response, Inflammation |

This table is generated based on known targets of the parent compound, astragalin, as detailed in sources nih.govresearchgate.netmdpi.com.

Exploration of Novel Biological Activities

While 2''-Acetylastragalin is confirmed to have trypanocidal activity, its full spectrum of biological effects is largely unexplored. ebi.ac.uk The extensive pharmacological profile of astragalin—which includes anti-inflammatory, antioxidant, neuroprotective, and cardioprotective properties—provides a roadmap for future investigations. nih.govresearchgate.netchemicalbook.com

Prospective research should systematically screen 2''-Acetylastragalin for these activities. For instance, its neuroprotective potential could be assessed in models of ischemic brain injury, where astragalin has been shown to improve neural function and promote the expression of neural cell adhesion molecule (NCAM). nih.gov Furthermore, its antioxidant capacity warrants detailed examination. Studies on similar flavonoids have shown that small structural modifications, such as the addition of a p-coumaroyl moiety to tiliroside, can significantly enhance antioxidant activity compared to astragalin. mdpi.com It is plausible that the acetyl group on 2''-Acetylastragalin could similarly modulate its ability to scavenge free radicals and chelate metals, offering a distinct advantage in conditions driven by oxidative stress. chemicalbook.commdpi.com

Table 2: Established Biological Activities of Astragalin Warranting Investigation for 2''-Acetylastragalin

| Biological Activity | Observed Mechanism in Astragalin | Potential Application |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB, MAPK, and JAK/STAT signaling pathways; reduction of pro-inflammatory cytokines like TNF-α and IL-6. nih.govmdpi.com | Inflammatory disorders, autoimmune diseases. |

| Antioxidant | Scavenging of reactive oxygen species (ROS), enhancement of antioxidant enzymes (SOD, GPx), and modulation of the Nrf2/Keap1 pathway. chemicalbook.commdpi.com | Diseases associated with oxidative stress. |

| Neuroprotective | Maintenance of cerebral redox homeostasis, reduction of neurodegeneration, and inhibition of apoptosis in neuronal cells. chemicalbook.comnih.govnih.gov | Neurodegenerative diseases, stroke recovery. |

| Cardioprotective | Modulation of pathways involved in cardiac cell function and protection against injury. nih.gov | Cardiovascular diseases. |

| Anticancer | Regulation of proteins involved in apoptosis (Bax, Bcl-2) and cell cycle control. nih.gov | Oncology research. |

Development of Advanced Delivery Systems for in vivo Research (excluding clinical human trials)

A significant hurdle for the in vivo application of many flavonoids, including astragalin, is low oral bioavailability and rapid elimination. chemicalbook.com To facilitate robust preclinical research on 2''-Acetylastragalin, the development of advanced drug delivery systems (DDS) is essential. These systems are designed to improve solubility, enhance stability, prolong circulation time, and enable targeted delivery to specific tissues or cells. researchgate.netnih.gov

Future research should explore the encapsulation or conjugation of 2''-Acetylastragalin with various nanocarriers. Biodegradable polymeric systems, such as micelles and polymersomes, can protect the compound from premature degradation and control its release. researchgate.net Other promising platforms include silk fibroin-based materials (films, gels, or particles) and cell-based carriers like erythrocytes or stem cells, which offer excellent biocompatibility and the potential for tissue-homing. nih.govrsc.org The development of such systems will be instrumental for conducting meaningful in vivo studies to validate the biological activities identified in vitro.